Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(trifluoromethyl)-2-azabicyclo[310]hexane-3-carboxylate is a bicyclic compound that features a trifluoromethyl group and an azabicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure high yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a hydrocarbon.
Scientific Research Applications
Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action for methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or activator of its target pathways. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Used in antiviral medications like boceprevir and pf-07321332.
Cyclopropylamines: Commonly used in medicinal chemistry for their bioactive properties.
Uniqueness
Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in drug development, where such modifications can lead to improved efficacy and reduced side effects.
Properties
Molecular Formula |
C8H10F3NO2 |
---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C8H10F3NO2/c1-14-7(13)4-2-3-5(6(3)12-4)8(9,10)11/h3-6,12H,2H2,1H3 |
InChI Key |
LIRVRIJXYGMRMG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2C(C2N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.